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This guide provides a detailed comparison of two prominent small molecule inhibitors of Salt-

Inducible Kinases (SIKs): YKL-05-099 and GLPG3970. Developed for researchers, scientists,

and professionals in drug development, this document outlines their mechanisms of action,

pharmacological profiles, and efficacy as demonstrated in preclinical and clinical studies. All

quantitative data is presented in structured tables, and key methodologies are detailed to

support further research and interpretation.

Introduction and Mechanism of Action
Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and

SIK3), are key regulators of inflammatory and metabolic pathways. They are members of the

AMP-activated protein kinase (AMPK) family.[1][2] SIKs exert their influence by phosphorylating

and thereby retaining crucial transcription cofactors, such as CREB-regulated transcription

coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), in the cytoplasm.[1][3]

Inhibition of SIKs allows these cofactors to translocate to the nucleus, where they modulate

gene expression. This process typically leads to a dual immunomodulatory effect: the

suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-6) and the enhancement of

anti-inflammatory cytokines like IL-10.[2][4][5] This dual action makes SIK inhibition a promising

therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b611891?utm_src=pdf-interest
https://www.benchchem.com/product/b611891?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190946/
https://ashpublications.org/blood/article/135/1/56/422697/Salt-inducible-kinase-inhibition-suppresses-acute
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00274
https://acrabstracts.org/abstract/preclinical-investigation-of-the-first-in-class-sik2-sik3-inhibitor-glpg3970-in-models-of-arthritis/
https://www.researchgate.net/publication/379410769_Discovery_of_Clinical_Candidate_GLPG3970_A_Potent_and_Selective_Dual_SIK2SIK3_Inhibitor_for_the_Treatment_of_Autoimmune_and_Inflammatory_Diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC11739741/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YKL-05-099 is a potent pan-SIK inhibitor, demonstrating activity against all three isoforms. It is

primarily utilized as a chemical probe for in vivo studies to explore SIK function.[8][9]

GLPG3970 is a clinical-stage, potent, and selective dual inhibitor of SIK2 and SIK3, developed

for the treatment of inflammatory diseases.[2][6]

Caption: General SIK signaling pathway and point of intervention.

Pharmacological Profile: In Vitro Potency
The primary distinction between YKL-05-099 and GLPG3970 lies in their selectivity for SIK

isoforms. YKL-05-099 is a pan-inhibitor, while GLPG3970 demonstrates significant selectivity

for SIK2 and SIK3 over SIK1.

Compound Target(s)
SIK1 IC₅₀

(nM)

SIK2 IC₅₀

(nM)

SIK3 IC₅₀

(nM)
Reference(s)

YKL-05-099 Pan-SIK ~10 ~40 ~30 [9][10]

GLPG3970 SIK2 / SIK3 282.8 7.8 3.8 [2][11]

Table 1:

Comparative

in vitro

inhibitory

concentration

s (IC₅₀)

against SIK

isoforms.

Preclinical Efficacy
Both compounds have demonstrated significant biological effects in various preclinical models,

aligning with their mechanism of action.

YKL-05-099
YKL-05-099 has been extensively profiled in diverse in vivo models. In a mouse model of salt-

sensitive hypertension, a 20 mg/kg/day dose of YKL-05-099 prevented kidney damage and

high blood pressure by blocking inflammation and oxidative stress.[12] In models of MLL-
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rearranged Acute Myeloid Leukemia (AML), YKL-05-099 treatment attenuated disease

progression and extended animal survival at well-tolerated doses.[3] It has also been shown to

increase bone formation in mice.[13] Mechanistically, in vivo administration reduces the

phosphorylation of the SIK substrate HDAC5 and modulates serum cytokine levels, decreasing

TNFα and increasing IL-10 after an LPS challenge.[8][10]

GLPG3970
Preclinical evaluation of GLPG3970 has focused on inflammatory disease models. In a murine

collagen-induced arthritis (CIA) model, GLPG3970 reduced the clinical score, with the highest

dose showing efficacy comparable to an anti-TNF agent.[5] In an IL-23-induced psoriatic

arthritis model, it also decreased the clinical score and osteophyte formation.[5] In vitro

experiments using LPS-stimulated human whole blood showed that GLPG3970 leads to a

dose-dependent reduction of TNFα and an increase in IL-10 release, confirming its dual

immunomodulatory activity.[5]
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Compound Model Key Findings Reference(s)

YKL-05-099
Salt-Sensitive

Hypertension (Mouse)

Prevented kidney

damage and

hypertension.

[12]

Acute Myeloid

Leukemia (Mouse

PDX)

Attenuated disease

progression, extended

survival.

[3][14]

LPS Challenge

(Mouse)

Reduced HDAC5

phosphorylation;

decreased serum

TNFα, increased IL-

10.

[8][10]

Ovariectomized

Mouse Model

Increased bone

formation rate.
[13][15]

GLPG3970
Collagen-Induced

Arthritis (Mouse)

Reduced clinical

score, comparable to

anti-TNF therapy.

[5]

Psoriatic Arthritis

(Mouse)

Decreased clinical

score and osteophyte

formation.

[5]

LPS Challenge

(Human Whole Blood)

Dose-dependent

reduction of TNFα and

increase in IL-10.

[2][5]

Table 2: Summary of

key preclinical efficacy

data.

Clinical Efficacy: GLPG3970
GLPG3970 is the only one of the two compounds to have advanced into clinical trials. It has

been evaluated in patients with psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA).

Across these studies, GLPG3970 was found to be generally safe and well-tolerated.[16][17]
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Indication Study Phase
Key Efficacy

Results
Outcome Reference(s)

Psoriasis Phase Ib

4 of 13 patients

(31%) on

GLPG3970

achieved PASI

50 response at

Week 6, vs. 0%

on placebo

(p=0.002).

Positive [16][17][18]

Ulcerative Colitis Phase IIa

Showed positive

signals on

endoscopy and

histology but did

not differentiate

from placebo on

the primary

endpoint (change

in total Mayo

Clinic Score).

Inconclusive [16][17][19]

Rheumatoid

Arthritis
Phase IIa

Showed no

differentiation

from placebo on

the primary

endpoint (change

from baseline in

DAS28-CRP

score).

Negative [16][17][19]

Table 3:

Summary of

GLPG3970

clinical trial

results.
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While showing a statistically significant effect in psoriasis, the results in UC and RA did not

meet the primary endpoints, leading Galapagos to pivot to backup SIK inhibitor compounds for

further development.[18][19]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings.

Below are summaries of key experimental protocols cited in the literature for both compounds.

Protocol 1: YKL-05-099 In Vivo LPS Challenge
Animal Model: Male 8–10 week-old C57BL/6 mice.[8][10]

Compound Administration: YKL-05-099 was formulated in 5% N-methyl-2-pyrrolidinone, 5%

Solutol HS15, and 90% normal saline. It was administered via intraperitoneal (IP) injection at

specified doses (e.g., 5, 20, 50 mg/kg).[8][10]

Inflammatory Challenge: 15 minutes after compound administration, mice were challenged

with an IP injection of Lipopolysaccharide (LPS) at 0.5 mg/kg.[8]

Sample Collection: One hour post-LPS challenge, mice were euthanized. Blood was

collected for serum cytokine analysis (TNFα, IL-10), and spleens were harvested to assess

phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in leukocytes via immunoblotting.

[8]
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Analysis
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Caption: Workflow for a preclinical in vivo LPS challenge model.
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Protocol 2: GLPG3970 Phase Ib Psoriasis Clinical Trial
(CALOSOMA)

Study Design: A randomized, double-blind, placebo-controlled study.[17][20]

Patient Population: 26 patients with moderate to severe psoriasis.[17]

Treatment Regimen: Patients were randomized (3:2 ratio) to receive either GLPG3970 or a

matching placebo. The drug was administered orally, once-daily for a duration of 6 weeks.

[17][21]

Primary Endpoint: The main objective was to evaluate safety, tolerability, and early signs of

clinical efficacy. The key efficacy endpoint was the Psoriasis Area and Severity Index (PASI)

50 response, defined as at least a 50% improvement from the baseline PASI score at Week

6.[17][21]

Analysis: The proportion of patients achieving PASI 50 in the GLPG3970 group was

compared to the placebo group.[17]

Summary and Conclusion
YKL-05-099 and GLPG3970 are both valuable small molecules for interrogating the SIK

signaling pathway, but they differ significantly in their selectivity, stage of development, and

application.

YKL-05-099 serves as a potent, well-characterized pan-SIK inhibitor and an essential in vivo

tool compound. Its broad activity against all three SIK isoforms has helped elucidate the role

of this kinase family in diverse physiological processes, from inflammation and cancer to

metabolic diseases. Its development has not progressed to clinical trials.

GLPG3970 is a clinical-stage, selective dual SIK2/SIK3 inhibitor. Its selectivity was designed

to potentially avoid side effects associated with SIK1 inhibition. While it demonstrated a clear,

statistically significant clinical effect in psoriasis, it failed to meet primary endpoints in larger

studies for ulcerative colitis and rheumatoid arthritis.[19]

In conclusion, the comparison highlights a trade-off between the broad-spectrum activity of a

tool compound like YKL-05-099, which is invaluable for preclinical discovery, and the targeted
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selectivity of a clinical candidate like GLPG3970, which is designed for a specific therapeutic

index in humans. The mixed clinical results for GLPG3970 underscore the complexities of

translating preclinical immunomodulatory effects into robust clinical efficacy across different

inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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